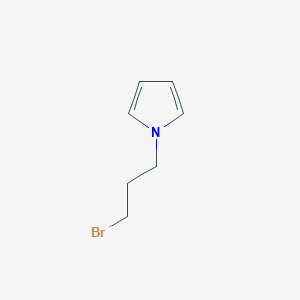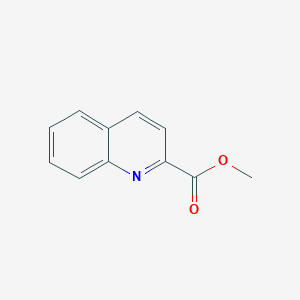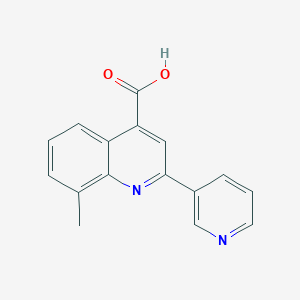
Terbium(III) bis(trimethylsilyl)amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Terbium(III) bis(trimethylsilyl)amide is a coordination complex composed of a terbium cation and three bis(trimethylsilyl)amide anions. This compound is part of a broader category of metal amides, which are known for their unique properties and applications in various fields of science and industry. The chemical formula for this compound is Tb(N(Si(CH₃)₃)₂)₃ .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Terbium(III) bis(trimethylsilyl)amide typically involves the reaction of anhydrous terbium chloride with an alkali metal bis(trimethylsilyl)amide via a salt metathesis reaction. The general reaction can be represented as follows: [ \text{TbCl}_3 + 3 \text{Na(N(Si(CH}_3)_3)_2)} \rightarrow \text{Tb(N(Si(CH}_3)_3)_2)_3 + 3 \text{NaCl} ] The by-product, sodium chloride, precipitates as a solid and can be removed by filtration. The remaining this compound is then purified by distillation or sublimation .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory methods but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of inert atmospheres and anhydrous conditions is crucial to prevent contamination and degradation of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Terbium(III) bis(trimethylsilyl)amide undergoes various types of chemical reactions, including:
Substitution Reactions: The bis(trimethylsilyl)amide ligands can be substituted with other ligands, leading to the formation of new coordination complexes.
Oxidation and Reduction Reactions: The terbium center can undergo oxidation and reduction reactions, altering its oxidation state and reactivity.
Hydrolysis: The compound reacts with water, leading to the formation of terbium hydroxide and bis(trimethylsilyl)amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include other ligands such as phosphines, amines, and halides. The reactions are typically carried out in nonpolar solvents under inert atmospheres.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used.
Hydrolysis: The reaction with water is typically carried out under controlled conditions to prevent rapid decomposition.
Major Products Formed:
Substitution Reactions: New coordination complexes with different ligands.
Oxidation and Reduction Reactions: Terbium compounds with different oxidation states.
Hydrolysis: Terbium hydroxide and bis(trimethylsilyl)amine.
Applications De Recherche Scientifique
Terbium(III) bis(trimethylsilyl)amide has diverse applications in scientific research, including:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Materials Science: The compound is used in the synthesis of advanced materials, including luminescent materials and magnetic materials.
Luminescent Devices: Due to its unique optical properties, it is used in the development of luminescent devices and phosphors.
Coordination Chemistry: It serves as a precursor for the synthesis of other coordination complexes and organometallic compounds.
Mécanisme D'action
The mechanism of action of Terbium(III) bis(trimethylsilyl)amide involves the coordination of the bis(trimethylsilyl)amide ligands to the terbium center. This coordination stabilizes the terbium ion and enhances its reactivity. The bulky bis(trimethylsilyl)amide ligands also provide steric protection, preventing unwanted side reactions. The compound’s reactivity is influenced by the electronic and steric properties of the ligands, which can be modified to achieve desired reactivity and selectivity .
Comparaison Avec Des Composés Similaires
Tris[N,N-bis(trimethylsilyl)amide]lanthanum(III): Similar in structure but contains lanthanum instead of terbium.
Tris[N,N-bis(trimethylsilyl)amide]cerium(III): Contains cerium and exhibits different reactivity and applications.
Tris[N,N-bis(trimethylsilyl)amide]europium(III): Contains europium and is used in different luminescent applications.
Uniqueness: Terbium(III) bis(trimethylsilyl)amide is unique due to its specific optical and magnetic properties, which make it suitable for specialized applications in luminescent devices and advanced materials. Its reactivity and stability are also influenced by the specific electronic configuration of the terbium ion, distinguishing it from other similar compounds .
Propriétés
IUPAC Name |
bis(trimethylsilyl)azanide;terbium(3+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H18NSi2.Tb/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYWVHBVKMYGJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Tb+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H54N3Si6Tb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109433-86-5 |
Source


|
| Record name | Tris[N,N-bis(trimethylsilyl)amide]terbium(III) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-(2-Morpholinoethoxy)phenyl]methanol](/img/structure/B12435.png)

![(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol](/img/structure/B12438.png)





![1H-Indole-5-acetonitrile, 3-[2-(dimethylamino)ethyl]-](/img/structure/B12451.png)
![(1S,2R,5R)-1,2-dimethyl-2-(4-methylphenyl)bicyclo[3.1.0]hexane](/img/structure/B12452.png)
![[4-(4-Nonoxyphenyl)phenyl] 4-octan-2-yloxybenzoate](/img/structure/B12454.png)



